1-(2,5-Dimethyl-1h-pyrrol-3-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one
Description
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Properties
Molecular Formula |
C11H14N4OS |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
1-(2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C11H14N4OS/c1-7-4-9(8(2)13-7)10(16)5-17-11-14-12-6-15(11)3/h4,6,13H,5H2,1-3H3 |
InChI Key |
YVHCDRHLTIVPQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C)C(=O)CSC2=NN=CN2C |
Origin of Product |
United States |
Biological Activity
1-(2,5-Dimethyl-1H-pyrrol-3-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of compound 1 can be represented as follows:
This structure includes a pyrrole ring and a triazole moiety, which are known for their diverse biological activities.
The biological activity of compound 1 is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. Notably, it has been identified as a potential inhibitor of bromodomain and extra-terminal domain (BET) proteins, which play crucial roles in gene regulation and cancer progression.
Key Mechanisms:
- Inhibition of BET Proteins : Compound 1 has shown significant inhibitory effects on BET proteins, particularly BRD4. This inhibition leads to the arrest of the cell cycle in the G0/G1 phase and induces apoptosis in cancer cells by downregulating c-Myc expression and other related proteins .
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of compound 1 in various cancer models. For instance:
- Xenograft Models : In MV4-11 mouse xenograft models, compound 1 demonstrated favorable pharmacokinetic properties and significant antitumor activity with acceptable tolerability .
Antioxidant Properties
Compounds similar to 1 have been evaluated for their antioxidant activities. The introduction of specific substituents can enhance radical scavenging abilities:
- DPPH Radical Scavenging Assay : Compounds structurally related to 1 have exhibited high DPPH radical scavenging activity, indicating potential antioxidant properties .
Antimicrobial Activity
The thiazole and triazole derivatives have been studied for their antimicrobial properties. Some derivatives demonstrate promising antibacterial activity against pathogenic bacteria, making them candidates for further development as antimicrobial agents .
Research Findings
Case Study 1: Cancer Treatment
In a study published in Nature Reviews Cancer, researchers explored the effects of compound 1 on hematologic malignancies. The findings indicated that compound 1 effectively reduced tumor growth in vivo by targeting BET proteins and altering gene expression profiles associated with tumorigenesis .
Case Study 2: Antioxidant Efficacy
A comparative study assessed the antioxidant capabilities of various derivatives of compound 1 using the DPPH assay. Results showed that certain modifications significantly enhanced antioxidant activity compared to standard antioxidants like ascorbic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
